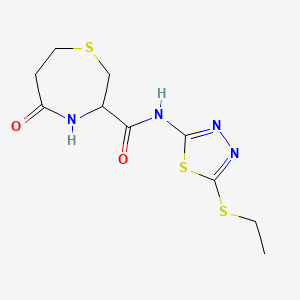

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Description

This compound is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with an ethylthio group at the 5-position and linked via a carboxamide bridge to a 5-oxo-1,4-thiazepane moiety. Such structural attributes make it a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to sulfur-containing heterocycles.

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2S3/c1-2-18-10-14-13-9(19-10)12-8(16)6-5-17-4-3-7(15)11-6/h6H,2-5H2,1H3,(H,11,15)(H,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMATZPARUAGNEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2CSCCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide" typically begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved through the reaction of hydrazine derivatives with carbon disulfide under basic conditions, followed by cyclization. The ethylthio group is introduced via a nucleophilic substitution using ethylthiol in the presence of an appropriate base.

The formation of the thiazepane ring involves the reaction of a suitable precursor such as a 2-mercaptoacetaldehyde with an amine under cyclization conditions to form the thiazepane ring. Finally, the 5-oxo-1,4-thiazepane is functionalized with a carboxamide group through an amide bond formation using an appropriate carboxylic acid derivative and coupling agents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound might involve optimized versions of these reactions, often conducted under controlled temperatures, pressures, and in the presence of catalysts to increase yield and efficiency. Scale-up processes would typically involve continuous flow reactors for better heat and mass transfer properties.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions where the sulfur atoms in the thiadiazole and thiazepane rings may be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Reduction reactions may be less common, but the carbonyl group in the thiazepane ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: : The ethylthio group on the thiadiazole ring can be substituted by other nucleophiles in the presence of appropriate reagents.

Common Reagents and Conditions

Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide.

Reduction: : Lithium aluminum hydride, sodium borohydride.

Substitution: : Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

Sulfoxides or Sulfones: : From oxidation.

Alcohols: : From reduction of the carbonyl group.

Substituted Thiadiazoles: : From nucleophilic substitution reactions.

Scientific Research Applications

Structural Characteristics

The compound features a thiadiazole ring and a thiazepane moiety , which contribute to its diverse chemical properties. The presence of an ethylthio group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Pharmacological Applications

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant biological activities. Notably:

- Antimicrobial Activity : Compounds with thiadiazole structures have shown promising antimicrobial properties. Studies have indicated that modifications to the thiadiazole ring can enhance these effects, making them suitable for developing new antimicrobial agents.

- Antidepressant-Like Effects : A study involving novel thiadiazole derivatives demonstrated notable antidepressant-like activities in animal models. The compounds reduced immobility times in tail-suspension and forced swimming tests, suggesting potential for treating depression .

- Anticancer Properties : Thiadiazole derivatives have been investigated for their anticancer effects. Research has shown that these compounds can induce apoptosis in cancer cells, making them candidates for cancer therapy .

Synthesis Pathways

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide can be achieved through several methods:

- Starting Materials : The synthesis typically begins with 2-amino-thiadiazole derivatives and appropriate thiazepane precursors.

- Reactions : Common reactions include acylation and cyclization processes that facilitate the formation of the desired multi-ring structure.

- Characterization : The synthesized compounds are characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structures and purity .

Case Studies

Several studies have explored the applications of thiadiazole derivatives:

- Study on Antidepressant Activity : A research group synthesized various thiadiazole derivatives and evaluated their antidepressant-like effects using behavioral tests in mice. The results indicated significant reductions in immobility time compared to control groups, showcasing the potential of these compounds as antidepressants .

- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of thiadiazole derivatives. The researchers tested various modifications on the thiadiazole ring and found that certain substitutions enhanced antimicrobial activity against specific bacterial strains.

Mechanism of Action

The mechanism by which "N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide" exerts its effects depends on the biological system it interacts with. It is likely to involve multiple molecular targets:

Enzyme Inhibition: : It may act as an inhibitor for enzymes by binding to their active sites, leading to altered metabolic pathways.

Receptor Binding: : The compound may bind to specific cellular receptors, triggering or blocking signal transduction pathways.

Pathways: : Involvement in pathways such as oxidative stress response or inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds from the 1,3,4-thiadiazol-2-yl family in , which share the thiadiazole-carboxamide scaffold but differ in substituents and appended moieties. Key parameters include synthetic yield , melting points , and substituent effects , which correlate with stability, solubility, and bioactivity.

Table 1: Physicochemical Properties of Selected 1,3,4-Thiadiazol-2-yl Derivatives

| Compound ID | Substituent at Thiadiazole 5-Position | Appended Moieties | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 5e | (4-Chlorobenzyl)thio | 2-(5-isopropyl-2-methylphenoxy) | 74 | 132–134 |

| 5f | Methylthio | 2-(2-isopropyl-5-methylphenoxy) | 79 | 158–160 |

| 5g | Ethylthio | 2-(2-isopropyl-5-methylphenoxy) | 78 | 168–170 |

| 5h | Benzylthio | 2-(2-isopropyl-5-methylphenoxy) | 88 | 133–135 |

| 5j | (4-Chlorobenzyl)thio | 2-(2-isopropyl-5-methylphenoxy) | 82 | 138–140 |

| 5k | Methylthio | 2-(2-methoxyphenoxy) | 72 | 135–136 |

| 5l | Ethylthio | 2-(2-methoxyphenoxy) | 68 | 138–140 |

Key Observations:

Substituent Effects on Yield :

- Bulkier substituents (e.g., benzylthio in 5h) correlate with higher yields (88%), likely due to reduced steric hindrance during carboxamide bond formation. Ethylthio analogs (5g, 5l) show moderate yields (68–78%), suggesting sensitivity to reaction conditions .

- Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e, 5j) slightly lower yields compared to alkylthio groups, possibly due to competitive side reactions .

Melting Points and Stability :

- Ethylthio-substituted compounds (5g, 5l) exhibit higher melting points (168–170°C and 138–140°C) compared to methylthio analogs (5f: 158–160°C; 5k: 135–136°C). This suggests enhanced crystallinity and stability from the ethyl group’s increased van der Waals interactions .

- The thiazepane moiety in the target compound may further elevate melting points due to intramolecular hydrogen bonding, though direct data are unavailable.

Biological Activity Trends (Inferred): highlights that thiadiazole derivatives with aryloxyacetamide groups (e.g., 5e–5j) exhibit plant growth-regulating activity, particularly when paired with electron-donating substituents (e.g., methoxy in 5k, 5l) .

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of thiadiazole derivatives, which are known for a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 288.36 g/mol. The compound's structure features a thiadiazole ring, which is often associated with various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₄O₂S₂ |

| Molecular Weight | 288.36 g/mol |

| CAS Number | 1396683-66-1 |

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that related compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer potential. A review highlighted several studies where compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. For example:

- HCT116 (colon cancer) : IC₅₀ values ranged from 0.74 to 10.0 μg/mL.

- MCF7 (breast cancer) : Compounds showed significant growth inhibition with IC₅₀ values as low as 0.28 μg/mL.

The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation.

Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies suggest that they may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of thiadiazole derivatives, this compound was tested against clinical isolates of bacteria. The compound exhibited notable activity against E. coli with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation focused on anticancer properties, this compound was tested on human lung carcinoma (A549) cells. The results indicated an IC₅₀ value of 5 µg/mL, demonstrating its potential as an effective anticancer agent.

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is closely linked to their structural features. Modifications at various positions on the thiadiazole ring can significantly enhance or diminish their biological efficacy. For instance:

- Substituents at the C-5 position have been shown to influence cytotoxicity against specific cancer cell lines.

Q & A

Q. What are the common synthetic routes for preparing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide and its analogs?

Methodological Answer: The synthesis typically involves multi-step protocols:

- Step 1: Formation of the thiadiazole core via cyclization of thiourea derivatives or coupling reactions (e.g., using acetonitrile under reflux for 1–3 minutes to generate intermediates) .

- Step 2: Introduction of the ethylthio group through nucleophilic substitution or thiol-alkylation reactions .

- Step 3: Coupling the thiazepane-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Q. Table 1: Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Acetonitrile, reflux (1–3 min) | Intermediate formation | |

| 2 | Ethyl mercaptan, DMF, base (K₂CO₃) | Ethylthio group incorporation | |

| 3 | EDC/HOBt, DCM, RT | Amide bond formation |

Q. How is the structural confirmation and purity of this compound validated?

Methodological Answer: Standard characterization techniques include:

- NMR Spectroscopy: 1H/13C NMR to confirm proton/carbon environments (e.g., δ 2.5–3.5 ppm for thiazepane protons, δ 160–170 ppm for carbonyl carbons) .

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., m/z ~450 [M+H]+ for analogs) .

- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bonds) .

- HPLC/Purity Analysis: Reverse-phase HPLC with UV detection (≥95% purity threshold) .

Q. What in vitro assays are used for initial biological activity screening?

Methodological Answer:

- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Enzyme Inhibition: Fluorescence-based assays for targets like GSK-3β or proteases (IC₅₀ determination) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., IC₅₀ < 10 µM for potent analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

Q. Table 2: Yield Optimization Strategies

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Solvent (Cyclization) | DMF with iodine | 75% → 88% | |

| Temperature (Coupling) | 50°C vs. RT | 60% → 82% | |

| Catalyst | Triethylamine (1.5 eq.) | 65% → 78% |

Q. How are contradictions in spectral data resolved (e.g., unexpected NMR signals)?

Methodological Answer:

- 2D NMR (COSY, HSQC): Assign overlapping proton/carbon signals (e.g., distinguishing thiadiazole vs. thiazepane protons) .

- Computational Modeling: DFT calculations to predict chemical shifts and compare with experimental data .

- X-ray Crystallography: Resolve ambiguous stereochemistry (e.g., thiazepane ring conformation) .

Q. What strategies are used for structure-activity relationship (SAR) studies?

Methodological Answer:

- Systematic Substituent Variation: Replace ethylthio with methylthio or phenylthio to assess impact on activity .

- Bioisosteric Replacement: Substitute thiazepane with oxazepane to study ring flexibility .

- Pharmacophore Modeling: Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using MOE or Schrödinger .

Q. Table 3: SAR Trends in Thiadiazole Derivatives

| Substituent | Biological Impact | Reference |

|---|---|---|

| Ethylthio (C₂H₅S-) | ↑ Antimicrobial activity (MIC 2 µg/mL) | |

| Biphenyl group | ↑ Enzyme inhibition (IC₅₀ 0.5 µM) | |

| Fluorine substitution | ↓ Cytotoxicity (IC₅₀ > 50 µM) |

Q. How can molecular docking guide target identification?

Methodological Answer:

- Target Selection: Prioritize kinases or proteases with conserved ATP-binding pockets (e.g., GSK-3β) .

- Docking Software: AutoDock Vina or Glide for pose prediction (RMSD < 2.0 Å validates reliability) .

- Validation: Compare docking scores with experimental IC₅₀ values (Pearson correlation >0.7) .

Q. How are stability and degradation profiles assessed under physiological conditions?

Methodological Answer:

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Enzyme Kinetics: Michaelis-Menten plots to determine inhibition mode (competitive/uncompetitive) .

- Surface Plasmon Resonance (SPR): Measure binding affinity (KD values) for target proteins .

- Cellular Imaging: Confocal microscopy to track intracellular localization (e.g., mitochondrial targeting) .

Q. How can low yields in final coupling steps be troubleshooted?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.